molecular formula C15H20N2O3S2 B2995765 N-Benzyl-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide CAS No. 2415572-56-2

N-Benzyl-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide

Cat. No. B2995765
CAS RN: 2415572-56-2
M. Wt: 340.46
InChI Key: PANZTKXVJFYKSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide, also known as BDMEO, is a chemical compound that has been studied for its potential applications in scientific research. This molecule has a unique structure that makes it interesting to researchers who are exploring new ways to study biological processes and develop new drugs. In

Mechanism of Action

N-Benzyl-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide inhibits the activity of acetylcholinesterase and butyrylcholinesterase by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine and other neurotransmitters, leading to increased levels of these molecules in the brain. This compound also has antioxidant properties, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders. It has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial for a variety of conditions.

Advantages and Limitations for Lab Experiments

One advantage of N-Benzyl-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide is its ability to selectively inhibit the activity of acetylcholinesterase and butyrylcholinesterase, making it a useful tool for studying the role of these enzymes in biological processes. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life in the body, which may limit its usefulness as a therapeutic agent.

Future Directions

There are several future directions for research on N-Benzyl-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide. One area of interest is its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its anti-inflammatory and antioxidant properties, which may be useful for a variety of conditions. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research and medicine.

Synthesis Methods

The synthesis of N-Benzyl-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide involves several steps. First, 6-hydroxy-1,4-dithiepan-6-ylmethanol is reacted with benzylamine to form N-benzyl-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]amine. This intermediate is then reacted with oxalyl chloride to form the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

N-Benzyl-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has been studied for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters in the brain, and their inhibition can lead to increased levels of neurotransmitters and improved cognitive function. This compound has also been studied for its potential anti-inflammatory and antioxidant properties.

properties

IUPAC Name

N-benzyl-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S2/c18-13(16-8-12-4-2-1-3-5-12)14(19)17-9-15(20)10-21-6-7-22-11-15/h1-5,20H,6-11H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANZTKXVJFYKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNC(=O)C(=O)NCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.